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Compound of Interest

Compound Name: BI1002494

Cat. No.: B606068 Get Quote

Both BI1002494 and entospletinib are potent, orally bioavailable, small-molecule inhibitors of

Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in

the signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc

receptors.[1][2] Upon receptor engagement, Syk is activated and phosphorylates downstream

substrates, leading to the activation of multiple signaling pathways that govern cell proliferation,

differentiation, survival, and inflammatory responses.[3] By competitively inhibiting the ATP-

binding site of Syk, both BI1002494 and entospletinib block these downstream signaling

events.
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Caption: Inhibition of the Syk signaling pathway by BI1002494 and entospletinib.
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In Vitro Potency and Selectivity
Both compounds exhibit high potency against Syk, with BI1002494 showing a sub-nanomolar

IC50. While direct comparative selectivity data is limited, available information suggests both

are selective inhibitors.

Parameter BI1002494 Entospletinib (GS-9973)

Target Spleen Tyrosine Kinase (Syk) Spleen Tyrosine Kinase (Syk)

IC50 0.8 nM[1][2] 7.7 nM[4]

Cellular Activity

- CD63 expression (human

whole blood): 115 nM[1]-

CD69 expression (human

whole blood): 810 nM[1]

Potent inhibition of BCR-

mediated B-cell proliferation

Selectivity

Good kinase specificity. At 1

µM, inhibited 23 out of 239

kinases by >50%. At 10 µM,

showed >50% inhibition of M1,

A1, and A2A receptors in a

safety panel.[2]

Highly selective.

Pharmacokinetics
Pharmacokinetic profiles have been characterized for both molecules in preclinical species

and, for entospletinib, in humans.
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Parameter BI1002494 (in rodents) Entospletinib (in humans)

Bioavailability (F%) Mouse: 58%Rat: 41%[2] Orally bioavailable[4]

Plasma Half-life (t½)
Mean residence time

(IV):Mouse: 0.4 hRat: 0.9 h[2]
9-15 hours

Plasma Protein Binding Mouse: 93%Rat: 95%[2]
Not specified in the provided

results.

Key Observations

Sustained plasma exposure

after oral administration in rats.

[5]

Plasma exposures plateaued

at doses ≥600 mg twice daily,

likely due to solubility-limited

absorption.

Preclinical Efficacy
The preclinical evaluation of BI1002494 and entospletinib has been conducted in different

disease models, reflecting their potential therapeutic applications.
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Model Type BI1002494 Entospletinib (GS-9973)

Allergic Inflammation

In a rat ovalbumin-induced

asthma model, 30 mg/kg

(b.i.d.) resulted in a 90%

reduction of bronchoalveolar

lavage (BAL) eosinophils.[1][2]

Not specified in the provided

results.

Thrombosis/Stroke

Protected mice from arterial

thrombosis and ischemic

stroke.[6][7][8] It reduced

infarct sizes and improved

neurological outcomes even

when administered

therapeutically after ischemia.

[6][7]

Not specified in the provided

results.

Arthritis
Effective in a rat collagen-

induced arthritis model.[5]

In a rat collagen-induced

arthritis model, doses of 1-10

mg/kg (p.o.) significantly

inhibited ankle inflammation

and showed disease-modifying

activity.[4]

Oncology
Not specified in the provided

results.

Not specified in the provided

results, but its progression to

clinical trials in hematological

malignancies implies robust

preclinical anti-cancer activity.

[9]

Clinical Development
The most significant divergence between BI1002494 and entospletinib lies in their

developmental stage. BI1002494 is positioned as a preclinical research tool, while

entospletinib has undergone extensive clinical investigation.

BI1002494:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.opnme.com/molecules/syk-bi1002494
https://www.opnme.com/sites/default/files/opnMe_M2O_Profile_SYK_inhibitor.pdf
https://www.researchgate.net/publication/301581289_The_Novel_Oral_Syk_Inhibitor_Bl1002494_Protects_Mice_From_Arterial_Thrombosis_and_Thromboinflammatory_Brain_Infarction
https://pubmed.ncbi.nlm.nih.gov/27102960/
https://www.ahajournals.org/doi/10.1161/atvbaha.115.306883?doi=10.1161/ATVBAHA.115.306883
https://www.researchgate.net/publication/301581289_The_Novel_Oral_Syk_Inhibitor_Bl1002494_Protects_Mice_From_Arterial_Thrombosis_and_Thromboinflammatory_Brain_Infarction
https://pubmed.ncbi.nlm.nih.gov/27102960/
https://pubmed.ncbi.nlm.nih.gov/27048659/
https://www.medchemexpress.com/GS-9973.html
https://ashpublications.org/blood/article/138/Supplement%201/3356/479249/Preclinical-Activity-of-Selective-SYK-Inhibitors
https://www.benchchem.com/product/b606068?utm_src=pdf-body
https://www.benchchem.com/product/b606068?utm_src=pdf-body
https://www.benchchem.com/product/b606068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Status: Preclinical.[10] Described as an excellent tool to explore Syk functions in vitro and in

vivo due to its high potency, selectivity, and good physicochemical properties.[1]

Entospletinib (GS-9973):

Status: Clinical.[11]

Indications Investigated: Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia

(CLL), Diffuse Large B-cell Lymphoma (DLBCL), and other B-cell malignancies.[11][12][13]

Key Clinical Findings:

In a Phase 2 study in relapsed or refractory CLL, entospletinib demonstrated a 61%

overall response rate.[3]

In relapsed or refractory DLBCL, entospletinib monotherapy showed limited activity.[12]

In AML, entospletinib showed promising activity, particularly in patients with NPM1

mutations or MLL rearrangements.[13][14][15] A Phase 3 trial in newly diagnosed NPM1-

mutated AML was initiated in agreement with the FDA, with measurable residual disease

(MRD) negativity as the primary endpoint.[14][16][17] However, this trial was later

discontinued due to slow enrollment, not due to safety or efficacy concerns.[18]

Safety: Generally well-tolerated in clinical studies. Adverse events have been reported,

including nausea, diarrhea, and febrile neutropenia, particularly when used in combination

with chemotherapy.[3][15]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summarized methodologies for key assays used in the characterization of

these Syk inhibitors.

In Vitro Kinase Inhibition Assay
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Caption: A generalized workflow for determining the in vitro kinase inhibitory activity.

To determine the IC50 values, a typical kinase assay involves incubating the recombinant Syk

enzyme with a specific substrate and ATP in the presence of varying concentrations of the

inhibitor (e.g., BI1002494 or entospletinib). The extent of substrate phosphorylation is then

measured, often using methods like ELISA, fluorescence polarization, or radiometric assays.

The IC50 value, representing the concentration of the inhibitor required to reduce enzyme

activity by 50%, is then calculated from the dose-response curve.

Cellular Assays: Basophil Activation (CD63 Expression)
This assay is used to measure the functional inhibition of Syk in a cellular context.[1]

Sample: Human whole blood is used as the source of basophils.
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Inhibition: Aliquots of blood are pre-incubated with different concentrations of the Syk

inhibitor (e.g., BI1002494) or vehicle control.

Stimulation: The basophils are then stimulated with an agent that activates FcεRI signaling,

such as an anti-IgE antibody or DNP/BSA in sensitized cells.[1]

Staining: After stimulation, the cells are stained with fluorescently labeled antibodies against

basophil surface markers and the activation marker CD63.

Analysis: The expression of CD63 on the surface of basophils is quantified by flow cytometry.

Endpoint: The EC50, the concentration of the inhibitor that causes 50% inhibition of CD63

expression, is determined.

Conclusion
BI1002494 and entospletinib are both highly potent and selective inhibitors of Spleen Tyrosine

Kinase. While they share a common molecular target, their developmental trajectories and

reported preclinical applications differ significantly. BI1002494 has been extensively

characterized as a preclinical tool, demonstrating efficacy in models of allergy, thrombosis, and

stroke.[1][5][6][7] In contrast, entospletinib has progressed into clinical trials, primarily for the

treatment of hematological malignancies, where it has shown promising activity, particularly in

genetically defined subsets of AML.[9][13][14] The discontinuation of the Phase 3 AML trial for

entospletinib due to logistical challenges rather than clinical concerns highlights the

complexities of drug development.[18] For researchers, BI1002494 serves as a valuable probe

for exploring the biology of Syk in various preclinical models, while the clinical data for

entospletinib provides important insights into the therapeutic potential and challenges of

targeting Syk in human diseases. This comparative analysis underscores that even for

inhibitors targeting the same kinase, differences in chemical structure can lead to distinct

pharmacokinetic and pharmacodynamic properties, ultimately guiding their development

toward different therapeutic indications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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